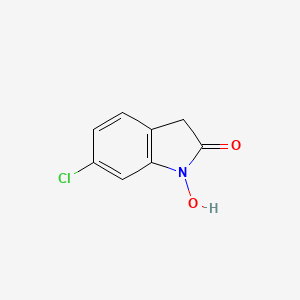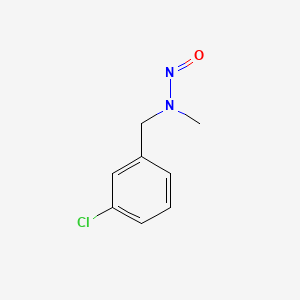
1-Phenyl-2-(phenylsulfonyl)ethyl thiocyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenyl-2-(phenylsulfonyl)ethyl thiocyanate is an organic compound with the molecular formula C15H13NO2S2 and a molecular weight of 303.404 g/mol . This compound is characterized by the presence of a phenyl group, a phenylsulfonyl group, and a thiocyanate group attached to an ethyl chain. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-Phenyl-2-(phenylsulfonyl)ethyl thiocyanate typically involves the reaction of phenylsulfonyl chloride with phenylacetonitrile in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with thiocyanate to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
1-Phenyl-2-(phenylsulfonyl)ethyl thiocyanate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the thiocyanate group, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Phenyl-2-(phenylsulfonyl)ethyl thiocyanate is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein modification.
Medicine: Research into potential therapeutic applications, such as anticancer and antimicrobial agents, often involves this compound.
Industry: It is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Phenyl-2-(phenylsulfonyl)ethyl thiocyanate involves its interaction with molecular targets such as enzymes and proteins. The thiocyanate group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
1-Phenyl-2-(phenylsulfonyl)ethyl thiocyanate can be compared with other similar compounds, such as:
Phenyl thiocyanate: Lacks the phenylsulfonyl group, making it less reactive in certain chemical reactions.
Phenylsulfonyl ethyl thiocyanate: Similar structure but with different substituents, leading to variations in reactivity and applications.
Phenylsulfonyl methyl thiocyanate: Shorter carbon chain, affecting its physical and chemical properties.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct reactivity and versatility in various applications.
Properties
Molecular Formula |
C15H13NO2S2 |
|---|---|
Molecular Weight |
303.4 g/mol |
IUPAC Name |
[2-(benzenesulfonyl)-1-phenylethyl] thiocyanate |
InChI |
InChI=1S/C15H13NO2S2/c16-12-19-15(13-7-3-1-4-8-13)11-20(17,18)14-9-5-2-6-10-14/h1-10,15H,11H2 |
InChI Key |
BTGVARUPWYPPJA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CS(=O)(=O)C2=CC=CC=C2)SC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[1,3-dimethyl-2,6-dioxo-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}-N-phenylacetamide](/img/structure/B12008972.png)
![1,2,3,4,4a,5,7,8,9,10-Decahydro-6h-pyrido[1,2-a]quinolin-6-one](/img/structure/B12008973.png)
![2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(1E,2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]acetohydrazide](/img/structure/B12008975.png)


![N-(4-chlorophenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12009024.png)


![2-[(3Z)-3-(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B12009051.png)
![2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,6-dichlorophenyl)methylidene]acetohydrazide](/img/structure/B12009057.png)
![Phenol, 2-[[[2-(ethylthio)-6-benzothiazolyl]imino]methyl]-](/img/structure/B12009059.png)
![N'-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}acetohydrazide](/img/structure/B12009061.png)
![2-[3-(2-methoxyphenoxy)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B12009064.png)

